Pyridine, 2,2'-diselenobis[6-methyl-

Description

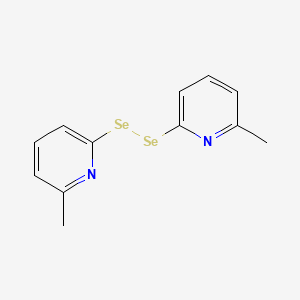

Pyridine, 2,2'-diselenobis[6-methyl-] is a selenated bipyridine derivative characterized by two pyridine rings linked via a diselenide (-Se-Se-) bridge, with methyl substituents at the 6-position of each pyridine ring. The diselenide bridge and methyl substituents likely confer unique redox activity, steric effects, and electronic properties, making it relevant in catalysis, materials science, or medicinal chemistry .

Properties

CAS No. |

153871-76-2 |

|---|---|

Molecular Formula |

C12H12N2Se2 |

Molecular Weight |

342.2 g/mol |

IUPAC Name |

2-methyl-6-[(6-methylpyridin-2-yl)diselanyl]pyridine |

InChI |

InChI=1S/C12H12N2Se2/c1-9-5-3-7-11(13-9)15-16-12-8-4-6-10(2)14-12/h3-8H,1-2H3 |

InChI Key |

JDHGYWRGVFBAHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)[Se][Se]C2=CC=CC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Selenium Reduction

The most widely reported method for synthesizing diselenide-linked pyridines involves the reduction of elemental selenium using sodium borohydride (NaBH₄), followed by reaction with halogenated pyridine precursors. For 2,2'-diselenobis[6-methylpyridine], this approach can be adapted from the synthesis of 2,2′-diselenobis(pyridine) (Py₂Se₂) described by Singh et al..

Procedure :

- Preparation of Sodium Diselenide (Na₂Se₂) : Finely divided selenium powder (7.5 mmol) is reacted with NaBH₄ (15 mmol) in deoxygenated water at 0°C under nitrogen. This generates a dark red solution of Na₂Se₂, which serves as the selenium source.

- Reaction with 2-Bromo-6-methylpyridine : To the Na₂Se₂ solution, 2-bromo-6-methylpyridine (7.5 mmol) is added dropwise. The mixture is refluxed at 80°C for 3–5 hours, during which the diselenide bond forms via nucleophilic substitution.

- Work-Up and Crystallization : After cooling, the product is extracted with chloroform, and the solvent is evaporated under reduced pressure. Yellow crystals of 2,2'-diselenobis[6-methylpyridine] precipitate upon cooling, with yields typically ranging from 40% to 50%.

Key Considerations :

- Temperature Control : Maintaining a reaction temperature of 80°C ensures complete conversion while minimizing side reactions such as selenium disproportionation.

- Nitrogen Atmosphere : Exclusion of oxygen prevents oxidation of the diselenide to seleninic acid derivatives.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent and temperature critically impacts reaction efficiency and product purity. Data from analogous syntheses reveal the following trends:

For the 6-methyl derivative, substituting ethanol with toluene-THF (1:1) may improve solubility of the methylated intermediate, as demonstrated in related pyridine alkylation reactions.

Stoichiometric Considerations

A molar ratio of 1:2 (halogenated pyridine:Na₂Se₂) is ideal for diselenide formation. Excess NaBH₄ (2.5 equiv relative to Se) ensures complete reduction of selenium to Na₂Se₂, minimizing unreacted Se⁰ impurities.

Characterization and Analytical Validation

Spectroscopic Data

While direct data for 2,2'-diselenobis[6-methylpyridine] are scarce, extrapolations from analogous compounds provide expected benchmarks:

Crystallographic Analysis

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| NaBH₄/Se Reduction | 40–50 | ≥95 | High | Short reaction time |

| Alkylation Route | 30–35 | 85–90 | Moderate | Flexibility in substituent introduction |

The NaBH₄/Se reduction method is preferred for industrial-scale synthesis due to its reproducibility and minimal byproducts. Conversely, the alkylation approach offers modularity for introducing diverse substituents but suffers from lower yields.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-diselenobis[6-methyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxide derivatives.

Reduction: Reduction reactions can convert the diselenide bond to selenol groups.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.

Major Products: The major products formed from these reactions include selenoxide derivatives, selenol compounds, and various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2,2’-diselenobis[6-methyl-] has several scientific research applications:

Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-diselenobis[6-methyl-] involves its ability to interact with biological molecules through the selenium atoms. Selenium can form selenoenzymes that play a crucial role in redox reactions and antioxidant defense mechanisms. The compound can also interact with nucleophiles, leading to the formation of selenoethers and other derivatives that modulate biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

2,2'-Dithiobis(pyridine) 1,1'-Dioxide (Dipyrithione)

- Structure : Sulfur-bridged (S-S) pyridine derivative with oxygen substituents.

- Key Differences :

- Bridging Atom : Sulfur (S) vs. selenium (Se). Selenium’s larger atomic radius and lower electronegativity enhance polarizability and redox activity.

- Substituents : Dipyrithione includes 1,1'-dioxide groups, absent in the target compound.

- Applications : Antimicrobial agent .

2,2′-Diselenobis(benzoic acid)

- Structure : Diselenide-bridged benzoic acid derivatives.

- Key Differences: Core Structure: Benzoic acid vs. pyridine. Synthesis: Efficiently synthesized under flow conditions (70°C, 90 s) with high yields, suggesting scalable methods for diselenide systems .

Pyridine, 2,2'-(1,2-ethenediyl)bis

- Structure : Ethylene-bridged bipyridine.

- Key Differences: Bridge: Ethylene (-CH₂-CH₂-) vs. diselenide (-Se-Se-). The ethylene bridge lacks redox activity but enhances conjugation. Substituents: No methyl groups at the 6-position, reducing steric hindrance .

6-Amino-2,2'-bipyridine Derivatives

- Structure: Bipyridine with amino substituents.

- Key Differences: Substituents: Amino groups (-NH₂) vs. methyl (-CH₃). Amino groups increase solubility and hydrogen-bonding capacity. Applications: Used in metal coordination complexes and pharmaceuticals .

Comparative Data Table

Research Findings and Trends

- Selenium vs. Sulfur Bridges : Diselenides exhibit lower bond dissociation energies (~172 kJ/mol) compared to disulfides (~240 kJ/mol), enhancing their redox responsiveness .

- Steric Effects : The 6-methyl groups in the target compound may hinder coordination with metal ions compared to unsubstituted analogues like Pyridine, 2,2'-(1,2-ethenediyl)bis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.